molecular formula C21H30Cl3N3O B12766852 Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride CAS No. 125775-35-1

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride

Cat. No.: B12766852
CAS No.: 125775-35-1
M. Wt: 446.8 g/mol
InChI Key: FZHRATLXCFOUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is a chemical compound with the molecular formula C21H27N3O·3HCl and a molecular weight of 446.8414 . This compound is known for its complex structure, which includes a benzamide core, a piperazine ring, and a phenyl group. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.

Scientific Research Applications

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

    Phenyl derivatives: Compounds with phenyl groups attached to different molecular frameworks.

Uniqueness

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is unique due to its specific combination of functional groups and its trihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride (CAS Number: 125775-35-1) is a compound with notable pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H30Cl3N3O
  • Molecular Weight : 446.841 g/mol
  • Appearance : Off-white to light yellow powder
  • Solubility : Soluble in water

The compound exhibits various biological activities primarily through interactions with neurotransmitter receptors and potential antiviral properties.

1. Dopamine Receptor Interaction

Research indicates that benzamide derivatives can act as antagonists at dopamine receptors, particularly the D4 receptor. This interaction can lead to the suppression of inhibitory postsynaptic currents (IPSCs) in neuronal systems, suggesting potential applications in neuropharmacology .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives against several viruses. For instance, similar N-phenylbenzamide derivatives have shown efficacy against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication. The mechanism involves binding to HBV core proteins and packaging into nucleocapsids, which restricts HBV replication .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that N-phenylbenzamide derivatives significantly inhibited HBV replication. The compound was tested in HepG2.2.15 cells, revealing that increased A3G levels correlated with reduced viral load. This suggests that benzamide derivatives could serve as a foundation for developing new antiviral therapies targeting HBV and possibly other viruses .

Case Study 2: Neuropharmacological Effects

Another study focused on the effects of benzamide compounds on dopamine receptor-mediated signaling pathways. The findings indicated that certain benzamide derivatives could modulate dopaminergic activity, potentially offering therapeutic avenues for conditions like schizophrenia or Parkinson's disease where dopamine dysregulation is prevalent .

Data Summary Table

Property Details
CAS Number125775-35-1
Molecular FormulaC21H30Cl3N3O
Molecular Weight446.841 g/mol
Biological ActivitiesAntiviral, Neuropharmacological
Mechanism of ActionDopamine receptor antagonism, A3G induction

Properties

CAS No.

125775-35-1

Molecular Formula

C21H30Cl3N3O

Molecular Weight

446.8 g/mol

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide;trihydrochloride

InChI

InChI=1S/C21H27N3O.3ClH/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20;;;/h2-4,6-11H,5,12-17H2,1H3,(H,22,25);3*1H

InChI Key

FZHRATLXCFOUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.